B1574676 PLX2853

PLX2853

Cat. No. B1574676
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

PLX2853 is an orally bioavailable inhibitor of the bromodomain-containing protein 4 (BRD4), with potential antineoplastic activity. Upon oral administration, the BRD4 inhibitor PLX2853 binds to the acetylated lysine recognition motifs in the bromodomains of the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones. This disrupts chromatin remodeling and dyregulates gene expression. This may lead to the downregulation of the expression of certain growth-promoting genes, which may induce apoptosis and inhibit the proliferation of BRD4-overexpressing tumor cells.

Scientific Research Applications

Application in Treatment of Acute Myeloid Leukemia and Myelodysplastic Syndrome

PLX2853 has been studied for its efficacy in treating relapsed or refractory acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS). It acts as a non-benzodiazepine bromodomain and extraterminal domain (BET) inhibitor, showing low nanomolar potency and preference for binding to the second bromodomain (BD2) of BET proteins. This binding regulates genes crucial for leukemic cell growth, thereby demonstrating broad anti-leukemic activity both as a single agent and in combination with other therapeutic agents in preclinical models (Pemmaraju et al., 2019). A Phase 1b study of PLX2853 as a single oral agent administered daily in adult patients with relapsed or refractory AML or high-risk MDS has been conducted, showing promising results with no dose-limiting toxicity (DLT) observed (Mims et al., 2020).

Use in Advanced Solid Tumors and Lymphoma

PLX2853 has also been evaluated in a Phase 1b/2a study in adults with relapsed or refractory solid tumors and lymphoma. This study aimed to determine the safety, pharmacokinetics (PK), and recommended phase II dose (RP2D) of PLX2853. Early signs of clinical activity were observed, and PLX2853 was found to be well tolerated at the anticipated RP2D of 80 mg/day (Gordon et al., 2021).

Final Results in Myeloid Malignancies

A study presented the final results of a Phase 1b study of PLX2853 in patients with relapsed or refractory AML or high-risk MDS. The study concluded that daily dosing of PLX2853 was well tolerated as monotherapy and showed early signs of clinical activity in some patients. The recommended phase 2 dose was identified as 80 mg QD continuous dosing (Mims et al., 2021).

properties

Product Name

PLX2853

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PLX2853;  PLX-2853;  PLX 2853; 

Origin of Product

United States

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